molecular formula C6H8O4 B046262 Methyl 4-oxotetrahydrofuran-3-carboxylate CAS No. 57595-23-0

Methyl 4-oxotetrahydrofuran-3-carboxylate

Cat. No. B046262
CAS RN: 57595-23-0
M. Wt: 144.12 g/mol
InChI Key: FCUDJBUBWCJOLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08785438B2

Procedure details

55% Sodium hydride (1.9 g) was suspended in tetrahydrofuran (30 ml), and a solution of methyl glycolate (3.6 g) in tetrahydrofuran (10 ml) was added dropwise over 10 minutes. After stirring at room temperature for 30 minutes, the solvent was evaporated to give a colorless solid. This was suspended in dimethyl sulfoxide (20 ml), and methyl acrylate (4.3 ml) was added under ice-cooling. The mixture was stirred at the same temperature for 15 minutes and then stirred at room temperature for 45 minutes. The reaction solution was poured into a 5% aqueous sulfuric acid solution (50 ml), followed by extraction with ethyl acetate. The organic layer was washed with brine and then dried over anhydrous sodium sulfate, and the solvent was evaporated. The residue was purified by silica gel column chromatography (developed with ethyl acetate-hexane) to give the title compound (3.0 g) as a colorless solid.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
4.3 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:7][CH3:8])(=[O:6])[CH2:4]O.[C:9]([O:13][CH3:14])(=O)[CH:10]=C.S(=O)(=O)(O)[OH:16]>O1CCCC1.CS(C)=O>[O:16]=[C:10]1[CH2:9][O:13][CH2:14][CH:4]1[C:3]([O:7][CH3:8])=[O:6] |f:0.1|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
3.6 g
Type
reactant
Smiles
C(CO)(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
4.3 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give a colorless solid
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The mixture was stirred at the same temperature for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
stirred at room temperature for 45 minutes
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (developed with ethyl acetate-hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C1C(COC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.